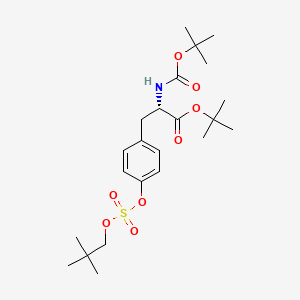
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance and stability. The compound’s structure includes a tert-butoxycarbonyl group, an amino group, and a neopentyloxy sulfonyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
The synthesis of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves multiple steps, each requiring specific reagents and conditionsThis method is efficient, versatile, and sustainable compared to traditional batch processes
Chemical Reactions Analysis
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The neopentyloxy sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding to enzymes and other proteins. The neopentyloxy sulfonyl group can participate in various chemical reactions, forming stable intermediates that are useful in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the neopentyloxy sulfonyl group, making it less versatile in certain reactions.
tert-Butyl (S)-2-amino-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate: Lacks the tert-butoxycarbonyl group, affecting its stability and reactivity.
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of the neopentyloxy sulfonyl group, leading to different reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Biological Activity
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate, commonly referred to as compound 1 , is a synthetic organic compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H37NO8S
- Molecular Weight : 487.61 g/mol
- CAS Number : 2489229-80-1
- Purity : > 96%
The structure of compound 1 includes a tert-butoxycarbonyl group, an amino group, and a sulfonyl ether linkage, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of compound 1 can be attributed to several mechanisms:
- Antimicrobial Potentiation :
- Cell Membrane Interaction :
- Inhibition of Efflux Pumps :
Table 1: Efficacy of Compound 1 in Various Studies
Case Study 1: Antibiotic Potentiation
In a study involving E. coli, compound 1 was administered alongside clarithromycin. Results showed a significant reduction in the Minimum Inhibitory Concentration (MIC), indicating that compound 1 effectively enhances the antibiotic's action through increased membrane permeability and efflux pump inhibition .
Case Study 2: Membrane Permeabilization
Another study demonstrated that compound 1 could permeabilize the outer membrane of Staphylococcus aureus, allowing for greater antibiotic absorption. This was particularly evident when combined with minocycline, leading to improved therapeutic outcomes against resistant strains .
Properties
Molecular Formula |
C23H37NO8S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
tert-butyl (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C23H37NO8S/c1-21(2,3)15-29-33(27,28)32-17-12-10-16(11-13-17)14-18(19(25)30-22(4,5)6)24-20(26)31-23(7,8)9/h10-13,18H,14-15H2,1-9H3,(H,24,26)/t18-/m0/s1 |
InChI Key |
GISVVWHVNMGIEA-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















